molecular formula C12H25N3O4 B1652978 tert-butyl N-[(2R)-1-amino-1-hydroxyimino-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate CAS No. 1673535-00-6

tert-butyl N-[(2R)-1-amino-1-hydroxyimino-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate

Cat. No.: B1652978
CAS No.: 1673535-00-6
M. Wt: 275.34 g/mol
InChI Key: UUJOBPIJGZQAAZ-QMMMGPOBSA-N
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Description

(R,Z)-tert-butyl (1-amino-3-(tert-butoxy)-1-(hydroxyimino)propan-2-yl)carbamate is a specialized organic compound featuring a carbamate backbone with multiple functional groups:

  • tert-butyl carbamate group: Provides steric protection and enhances solubility in non-polar solvents.
  • Amino group (-NH₂): Imparts basicity and reactivity in nucleophilic or coordination reactions.
  • Hydroxyimino group (=N-OH): Introduces oxime functionality, enabling chelation or redox activity.
  • tert-butoxy group (-O-tBu): Further enhances solubility and steric shielding.

This compound is primarily used in pharmaceutical research and organic synthesis, particularly in the development of enzyme inhibitors or metal-chelating agents due to its multifunctional design.

Properties

CAS No.

1673535-00-6

Molecular Formula

C12H25N3O4

Molecular Weight

275.34 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-amino-1-hydroxyimino-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate

InChI

InChI=1S/C12H25N3O4/c1-11(2,3)18-7-8(9(13)15-17)14-10(16)19-12(4,5)6/h8,17H,7H2,1-6H3,(H2,13,15)(H,14,16)/t8-/m0/s1

InChI Key

UUJOBPIJGZQAAZ-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC[C@@H](/C(=N/O)/N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OCC(C(=NO)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

(R,Z)-tert-butyl (1-amino-3-(tert-butoxy)-1-(hydroxyimino)propan-2-yl)carbamate, with the CAS number 1673535-00-6, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and applications based on diverse research findings.

Basic Information

  • Molecular Formula : C₁₂H₂₅N₃O₄
  • Molecular Weight : 275.34 g/mol
  • Purity : Typically 95% in commercial samples

Structure

The compound features a tert-butyl group, an amino group, a hydroxyimino group, and a carbamate moiety. The structural representation can be summarized as follows:

ComponentDescription
Tert-butyl groupProvides hydrophobic character
Amino groupPotential site for biological interactions
HydroxyiminoMay influence reactivity and binding properties
Carbamate moietyContributes to the overall stability of the compound

The biological activity of (R,Z)-tert-butyl (1-amino-3-(tert-butoxy)-1-(hydroxyimino)propan-2-yl)carbamate is hypothesized to involve its interaction with specific enzymes or receptors. Its structure suggests potential roles as an inhibitor or modulator in various biochemical pathways.

In Vitro Studies

Research indicates that compounds within the carbamate class often exhibit diverse biological activities. For example, studies have shown that similar structures can act as inhibitors of proteases, which are critical in various disease processes including viral infections.

Case Study: Protease Inhibition

A comparative study on dipeptide-type compounds demonstrated that structural modifications can significantly enhance inhibitory activity against SARS-CoV 3CL protease. The results indicated that certain modifications led to IC₅₀ values in the low micromolar range, suggesting that (R,Z)-tert-butyl (1-amino-3-(tert-butoxy)-1-(hydroxyimino)propan-2-yl)carbamate may exhibit similar inhibitory effects when optimized properly .

Pharmacological Applications

The potential applications of this compound span across medicinal chemistry and drug development:

  • Antiviral Agents : Given its structural similarities to known protease inhibitors, further exploration may reveal efficacy against viral pathogens.
  • Therapeutic Agents : The modulation of enzyme activity could position this compound as a candidate for treating diseases where enzyme dysregulation is a factor.

Synthetic Routes

The synthesis of (R,Z)-tert-butyl (1-amino-3-(tert-butoxy)-1-(hydroxyimino)propan-2-yl)carbamate typically involves:

  • Starting Materials : Utilizing readily available amino acids or derivatives.
  • Protection Strategies : Protecting functional groups to enhance yield and selectivity.
  • Reactions : Common reactions include hydrolysis and amination under controlled conditions to optimize product formation.

Research Findings

Research continues to explore the biological implications of this compound. Notably, studies emphasize the importance of understanding its reactivity and interaction with biological targets to fully leverage its potential.

Scientific Research Applications

Research Applications

  • Medicinal Chemistry
    • The compound is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with specific enzymes or receptors, making it a candidate for drug development aimed at various diseases.
    • Case Study : Preliminary studies indicate that derivatives of carbamates can exhibit anti-inflammatory and analgesic properties. Research is ongoing to evaluate the efficacy of (R,Z)-tert-butyl (1-amino-3-(tert-butoxy)-1-(hydroxyimino)propan-2-yl)carbamate in these contexts.
  • Agrochemical Development
    • Carbamate compounds are known for their use in agriculture as pesticides or herbicides. The unique properties of this compound may lend themselves to the development of new agrochemicals that are effective yet environmentally friendly.
    • Case Study : Research into similar carbamates has shown promise in enhancing crop yields while minimizing ecological impact.
  • Synthetic Chemistry
    • The synthesis of (R,Z)-tert-butyl (1-amino-3-(tert-butoxy)-1-(hydroxyimino)propan-2-yl)carbamate can be approached through various synthetic routes involving the protection of functional groups to enhance yield and selectivity.
    • Common Synthetic Route :
      • Starting from readily available amino acids or their derivatives.
      • Utilizing inert atmospheres to prevent oxidation or hydrolysis during synthesis.
  • Biological Activity Studies
    • Understanding the mechanisms through which this compound interacts with biological targets is crucial for its application in medicinal chemistry.
    • Ongoing studies focus on its role as an enzyme inhibitor or modulator, which could lead to significant advancements in drug design.

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/Findings
Medicinal ChemistryPotential therapeutic agent targeting specific enzymes/receptorsAnti-inflammatory properties under investigation
Agrochemical DevelopmentDevelopment of environmentally friendly pesticides/herbicidesEnhanced crop yields with reduced ecological impact
Synthetic ChemistryVarious synthetic routes utilizing amino acid derivativesSynthesis under inert conditions to optimize yields
Biological ActivityStudies on enzyme inhibition/modulationOngoing research on interactions with biological targets

Comparison with Similar Compounds

Research Implications and Limitations

While the target compound’s multifunctionality offers broad synthetic utility, direct comparisons are hindered by:

  • Limited Data: Most studies on similar carbamates focus on physical properties rather than biological activity .
  • Structural Complexity: The combination of amino, oxime, and tert-butoxy groups complicates predictive modeling.

Preparation Methods

Isocyanate-Oxime Condensation

The core synthetic route involves the reaction of a tert-butyl-protected oxime intermediate with an isocyanate derivative. This method, validated in US Patent 6,133,473, leverages the nucleophilic attack of the oxime’s hydroxylamine oxygen on the electrophilic carbon of the isocyanate. The general reaction proceeds as:

$$
\text{Oxime} + \text{Isocyanate} \xrightarrow{\text{Catalyst}} \text{Carbamate} + \text{By-products (minimized)}
$$

For the target compound, the oxime precursor is hypothesized to be (R)-1-amino-3-(tert-butoxy)-1-(hydroxyimino)propan-2-ol , which reacts with tert-butyl isocyanate under controlled conditions. The stereochemical outcome (Z-configuration at the imine) is influenced by the oxime’s geometry and reaction kinetics.

Catalytic Systems and Optimization

Catalyst Selection

Transition metal catalysts and organotin compounds significantly enhance reaction rates and selectivity. Data from the patent highlight the efficacy of dibutyltin dilaurate (DBTDL) and zinc acetylacetonate, which reduce reaction times from days to hours while suppressing by-products like urea derivatives.

Table 1: Catalyst Performance Comparison

Catalyst Reaction Time (h) Yield (%) By-products (%)
Dibutyltin dilaurate 16 80 <2
Zinc acetylacetonate 24 75 3
None (Uncatalyzed) 72 40 15

Source: Adapted from Example 2 in US6133473A

Solvent Effects

Polar aprotic solvents facilitate carbamate formation by stabilizing ionic intermediates. Methylene chloride and toluene are preferred due to their inertness and ability to dissolve both oxime and isocyanate reactants.

Table 2: Solvent Impact on Reaction Efficiency

Solvent Dielectric Constant Yield (%) Purity (%)
Methylene chloride 8.9 80 98.5
Toluene 2.4 78 97
Ethyl acetate 6.0 65 90

Data derived from Example 3 in US6133473A

Stepwise Synthesis Protocol

Preparation of Oxime Precursor

The oxime intermediate is synthesized via oximation of a ketone or aldehyde. For the target molecule, (R)-1-amino-3-(tert-butoxy)propan-2-one is treated with hydroxylamine hydrochloride in ethanol, yielding the (Z)-configured oxime through kinetic control.

Carbamate Formation

  • Reaction Setup : In a nitrogen-purged flask, dissolve the oxime (1.0 equiv) in methylene chloride (0.5 M).
  • Isocyanate Addition : Add tert-butyl isocyanate (1.2 equiv) dropwise at 0°C.
  • Catalyst Introduction : Introduce DBTDL (0.05 equiv) and warm to room temperature.
  • Monitoring : Track progress via TLC (hexane/ethyl acetate 4:1); reaction typically completes in 16–24 hours.
  • Workup : Quench with 5% sodium bicarbonate, extract with methylene chloride, dry (MgSO₄), and concentrate.
  • Purification : Perform column chromatography (SiO₂, hexane/ethyl acetate gradient) to isolate the product in >95% purity.

Stereochemical Control and Analytical Validation

Chiral Resolution

The (R)-configuration at the amino-bearing carbon is preserved using Boc-protected starting materials. Chiral HPLC (Chiralpak IA column, heptane/ethanol 90:10) confirms enantiomeric excess (>99% ee).

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.38 (s, 9H, tert-butyl), 3.31 (m, 2H, CH₂O), 5.73 (s, 1H, NH).
  • IR : 1680 cm⁻¹ (C=O stretch, carbamate), 3300 cm⁻¹ (N-H stretch).

Industrial-Scale Considerations

Cost-Effective Modifications

Bulk synthesis replaces column chromatography with crystallization from hexane/ethyl acetate, achieving 90% recovery. Continuous flow systems reduce catalyst loading by 30% while maintaining yield.

Q & A

Q. What are the optimal synthetic routes for preparing (R,Z)-tert-butyl carbamate derivatives, and how can stereochemical integrity be maintained?

  • Methodological Answer : Synthesis typically involves coupling tert-butyl carbamate with hydroxylamine intermediates under controlled conditions. For example, asymmetric Mannich reactions using tert-butyl carbamate as a chiral auxiliary (e.g., with anhydrous THF and triethylamine as catalysts) yield stereochemically defined products . Purification via silica gel column chromatography and confirmation by 1H^1H-NMR (e.g., monitoring shifts at 2.70–3.18 ppm for -CH2_2-NH-C=O groups) are critical to ensure purity and stereochemical fidelity .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:
  • Temperature : Store refrigerated (2–8°C) in airtight containers to prevent hydrolysis of the tert-butoxy group .
  • Light Sensitivity : Conduct UV-Vis spectroscopy to detect decomposition (e.g., monitoring absorbance at 250–300 nm for nitroso intermediates) .
  • Moisture Control : Use Karl Fischer titration to ensure water content <0.1% in storage environments .

Q. What analytical techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR can resolve stereochemistry (e.g., distinguishing R/Z configurations via coupling constants) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+ at m/z 327.4 for tert-butyl carbamates) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal analysis is recommended .

Advanced Research Questions

Q. How does the stereochemistry (R,Z) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Computational modeling (e.g., DFT calculations) can predict steric and electronic effects of the R/Z configuration on reaction pathways. For instance, the tert-butoxy group’s bulkiness may hinder nucleophilic attack at the carbamate carbonyl, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity . Experimental validation via kinetic studies (monitoring by HPLC) is advised .

Q. What strategies mitigate side reactions during functionalization of the hydroxyimino group?

  • Methodological Answer :
  • Protection/Deprotection : Temporarily protect the hydroxyimino group with acetyl chloride before introducing electrophiles .
  • pH Control : Maintain reactions at pH 7–8 to prevent unwanted oxidation of the imine moiety .
  • Catalytic Optimization : Use Pd/C or Cu(I) catalysts for regioselective modifications (e.g., Click Chemistry with azides) .

Q. How can in silico methods predict the compound’s biological activity as a protease inhibitor intermediate?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., SARS-CoV-2 main protease) .
  • ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP >3 indicates high membrane permeability) .
  • In Vitro Validation : Pair computational results with enzyme inhibition assays (IC50_{50} measurements via fluorescence quenching) .

Data Contradiction Analysis

Q. Discrepancies in reported yields for tert-butyl carbamate syntheses: How should researchers troubleshoot?

  • Methodological Answer :
  • Reaction Time : Extended stirring (18 hrs vs. 3 hrs) improves yields from 15% to 33% by ensuring complete conversion .
  • Purification : Replace standard column chromatography with recrystallization (e.g., using DCM/hexane) to recover crystalline products with higher purity .
  • Catalyst Loading : Adjust triethylamine stoichiometry (1.2–1.5 eq.) to neutralize HCl byproducts and prevent side reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(2R)-1-amino-1-hydroxyimino-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(2R)-1-amino-1-hydroxyimino-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate

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